Discovery and synthesis of Aurora kinase inhibitors
Discovery and synthesis of Aurora kinase inhibitors
An In-depth Technical Guide to the Discovery and Synthesis of Aurora Kinase Inhibitors
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine protein kinases that are crucial regulators of mitosis and are essential for maintaining genomic integrity.[1] In mammals, this family consists of three highly homologous members: Aurora A, Aurora B, and Aurora C.[2] These kinases are primarily active during the G2 and M phases of the cell cycle.[3] Aurora A is involved in centrosome maturation and separation, mitotic entry, and the formation of the bipolar spindle.[2][4][5] Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, proper kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) activation, and cytokinesis.[4][6][7] Aurora C's function is less understood but is thought to complement Aurora B's role, particularly during meiosis.[2][4]
Due to their fundamental role in cell division, the overexpression and amplification of Aurora kinases have been linked to tumorigenesis in a wide array of cancers, including breast, colon, pancreatic, and ovarian cancers.[3][6][8][9][10] This association has established them as prominent targets for the development of novel anticancer therapeutics.[6][8][11]
Discovery and Chemical Scaffolds
The development of Aurora kinase inhibitors (AKIs) has been a significant focus of oncology drug discovery, leading to numerous compounds entering clinical trials.[8][12] The primary strategy involves targeting the ATP-binding pocket of the kinases.[8] Most synthetic AKIs are ATP-competitive, which presents a challenge for achieving selectivity due to the high sequence similarity in this region among the Aurora isoforms and other kinases.[8] However, selectivity has been achieved by designing compounds that extend into adjacent, less conserved regions of the ATP pocket.[8]
Common structural features of these inhibitors include a planar heterocyclic ring system that mimics the adenine ring of ATP and forms key hydrogen bond interactions with the kinase hinge region.[8] Various chemical scaffolds have been explored, leading to the identification of potent inhibitors based on structures like pyrimidines, quinazolines, imidazo[4,5-b]pyridines, and pyrazoles.[1][13][14] Structure-activity relationship (SAR) studies have been instrumental in optimizing potency and selectivity.[1][3]
Classification and Inhibitor Data
Aurora kinase inhibitors can be broadly classified based on their selectivity for the different isoforms: pan-Aurora inhibitors, Aurora A-selective inhibitors, and Aurora B-selective inhibitors.
Pan-Aurora Kinase Inhibitors
These compounds inhibit both Aurora A and Aurora B, and often Aurora C. Their potent anti-proliferative effects stem from the combined consequences of inhibiting multiple mitotic processes.
| Inhibitor | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (IC50/Ki) | Development Status |
| VX-680 (Tozasertib) | 0.6 nM[15] | 18 nM[15] | 4.6 nM[15] | Discontinued[6] |
| PHA-739358 (Danusertib) | 13 nM[15] | 79 nM[15] | 61 nM[15] | Phase II Clinical Trials[6][15] |
| PF-03814735 | 5 nM[3][16] | 0.8 nM[3][16] | - | Phase I Clinical Trial[3][16] |
| SNS-314 | 9 nM[17] | 31 nM[17] | 3 nM[17] | Preclinical[17][18] |
| CCT129202 | 42 nM[6] | 198 nM[6] | 227 nM[6] | Preclinical[6] |
Aurora A-Selective Inhibitors
These inhibitors are designed to specifically target Aurora A, aiming to induce mitotic spindle defects.
| Inhibitor | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Selectivity (Fold) | Development Status |
| Alisertib (MLN8237) | 1.2 nM[9][15] | 396.5 nM[9][15] | ~330x | Phase II/III Clinical Trials[6] |
| MLN8054 | - | - | - | Discontinued[6] |
| MK-5108 | - | - | - | Preclinical/Clinical[13] |
| Compound 40f | 15 nM[13] | 3050 nM[13] | ~203x | Preclinical[13] |
Aurora B-Selective Inhibitors
Targeting Aurora B specifically leads to failures in chromosome alignment and cytokinesis, resulting in polyploidy.
| Inhibitor | Aurora A (Ki) | Aurora B (Ki/IC50) | Selectivity (Fold) | Development Status |
| Barasertib-hQPA (AZD1152 active form) | 1400 nM[16] | <1 nM[16] | >1000x[15] | Phase I/II Clinical Trials[6][16] |
| GSK1070916 | >250-fold selective | 0.38 nM (Ki*)[19] | >250x | Phase I Clinical Trials[19] |
| ZM447439 | - | - | - | Preclinical Tool Compound[20] |
| Hesperadin | - | - | - | Preclinical Tool Compound[21] |
Signaling Pathways and Mechanism of Action
Aurora kinases regulate a cascade of phosphorylation events that drive mitotic progression. Inhibitors block these events, leading to distinct cellular outcomes depending on the target.
// Connections AurA -> Centrosome_Maturation; AurA -> Spindle_Assembly;
AurB -> Chromosome_Condensation [label=" phosphorylates\nHistone H3 (Ser10)"]; AurB -> Kinetochore_Attachment; AurB -> SAC; AurB -> Cytokinesis;
// Logical flow Centrosome_Maturation -> Spindle_Assembly [style=invis]; Spindle_Assembly -> Kinetochore_Attachment [style=invis]; Kinetochore_Attachment -> SAC [style=invis]; SAC -> Cytokinesis [style=invis]; }
Caption: Overview of Aurora A and B roles in the cell cycle.
Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, causing a mitotic arrest that often resolves in apoptosis.[9] In contrast, inhibition of Aurora B disrupts chromosome alignment and overrides the spindle assembly checkpoint, leading to a failure of cytokinesis, endoreduplication (DNA re-replication without cell division), and the formation of polyploid cells, which can also lead to cell death.[6][9]
Caption: Distinct cellular phenotypes of Aurora A vs. Aurora B inhibition.
Experimental Protocols
Evaluating the potency and selectivity of Aurora kinase inhibitors requires a multi-step approach, moving from biochemical assays to cellular and in vivo models.
Caption: General experimental workflow for Aurora kinase inhibitor evaluation.
Biochemical Kinase Activity Assay (ADP-Glo™ Assay Example)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
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Reagent Preparation:
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Prepare 1x Kinase Assay Buffer from a 5x stock.
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Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer (with a constant, low percentage of DMSO, e.g., 1%).
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at or near the Km for the kinase), and the kinase substrate (e.g., Kemptide).
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Dilute the recombinant Aurora kinase (A or B) to the desired concentration in 1x Kinase Assay Buffer.
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-
Assay Procedure:
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Add the inhibitor dilutions and controls (positive control with no inhibitor, blank with no enzyme) to a white 96-well plate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted Aurora kinase to all wells except the "Blank".
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Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[22]
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for another 45 minutes.
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Read the luminescence on a microplate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
-
Data Analysis:
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Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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Cellular Target Engagement Assay (Western Blot)
This protocol assesses an inhibitor's ability to block Aurora kinase activity inside a cell by measuring the phosphorylation of a known substrate.
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Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116, HeLa) to ~70-80% confluency.
-
Treat the cells with serial dilutions of the inhibitor for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.
-
Determine the EC50 value, the concentration at which the inhibitor reduces the phosphorylation signal by 50%.
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Cell Cycle Analysis by Flow Cytometry (FACS)
This method determines the effect of inhibitors on cell cycle progression, particularly the accumulation of cells in G2/M or with >4N DNA content (polyploidy).
-
Cell Treatment and Harvesting:
-
Treat cells with the inhibitor at various concentrations (e.g., 1x and 10x the EC50) for a set time (e.g., 24-48 hours).[7]
-
Harvest both adherent and floating cells. Wash with PBS.
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-
Cell Fixation and Staining:
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Gate the single-cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Look for the appearance of a polyploid (>4N) peak, which is characteristic of Aurora B inhibition.[7]
-
References
- 1. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
